Computed Lipophilicity (XLogP3) Differentiates Cyclohexane Spiro from Cyclobutane and Cyclopentane Analogs
The cyclohexane-spiro derivative exhibits an XLogP3 of 2.6, compared to 1.7 for the cyclobutane analog (CID 130787511) [1][2]. The cyclopentane analog (CAS 1254344-93-8, C₁₁H₁₅NS, MW 193.31) possesses an intermediate molecular size; its XLogP3, while not independently computed in PubChem, is expected by methylene-unit extrapolation to fall near 2.1–2.2 . The ΔXLogP3 of +0.9 versus cyclobutane and an estimated +0.4–0.5 versus cyclopentane places the cyclohexane compound in a distinct lipophilicity window suitable for targets requiring balanced passive permeability and aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; MW = 207.34 g·mol⁻¹; C₁₂H₁₇NS [1] |
| Comparator Or Baseline | Cyclobutane analog: XLogP3 = 1.7, MW = 179.28 g·mol⁻¹, C₁₀H₁₃NS [2]; Cyclopentane analog: MW = 193.31 g·mol⁻¹, C₁₁H₁₅NS |
| Quantified Difference | ΔXLogP3 = +0.9 vs. cyclobutane; estimated ΔXLogP3 ≈ +0.4–0.5 vs. cyclopentane; ΔMW = +28.06 vs. cyclobutane, +14.03 vs. cyclopentane |
| Conditions | PubChem-computed XLogP3 version 3.0 (2021.05.07 release) based on atom-type and correction-factor method |
Why This Matters
A calculated lipophilicity difference of >0.5 log units between spiro-ring homologs translates into measurably different membrane permeability and plasma-protein binding in lead optimization, making cyclohexane the appropriate selection when target engagement requires higher logP than the cyclobutane scaffold can deliver.
- [1] PubChem Compound Summary for CID 84053302, 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 130787511, 6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]. National Center for Biotechnology Information (2026). View Source
